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Lewis a Trisaccharide -

Lewis a Trisaccharide

Catalog Number: EVT-467743
CAS Number:
Molecular Formula: C20H35NO15
Molecular Weight: 529.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-D-Galp-(1->3)-[alpha-L-Fucp-(1->4)]-D-GlcpNAc is an amino trisaccharide consisting of N-acetylglucosamine having a fucosyl residue attached at the 4-position via an alpha-linkage and a galactosyl residue attached at the 3-position via a beta-linkage. It has a role as an epitope and an antigen. It is an amino trisaccharide and a glucosamine oligosaccharide.
Source and Classification

Lewis a trisaccharide is primarily derived from glycoproteins and glycolipids found in human tissues. It is part of the broader Lewis antigen family, which includes other structures like Lewis x and Lewis b. These antigens are classified under the category of glycoconjugates, which are molecules consisting of carbohydrates covalently linked to proteins or lipids.

Synthesis Analysis

The synthesis of Lewis a trisaccharide has been achieved using various methodologies, often involving protective group strategies to facilitate the formation of glycosidic bonds.

Synthesis Methods

  1. Anomeric Fluorous Silyl Protective Group: This method allows for the selective protection and deprotection of hydroxyl groups during synthesis. The use of fluorous solid-phase extraction technology has been noted for purifying products efficiently.
  2. Glycosylation Techniques: The synthesis typically involves glycosylation reactions where donors and acceptors are combined under controlled conditions. For instance, N-acetylglucosamine derivatives are often used as acceptors, while galactosyl and fucosyl donors provide the necessary sugar units.
  3. Enzymatic Synthesis: Recent advances have introduced enzymatic methods that utilize specific glycosyltransferases to construct libraries of Lewis a analogues, enhancing efficiency and specificity in synthesis .
Molecular Structure Analysis

The molecular structure of Lewis a trisaccharide consists of three monosaccharides linked together through glycosidic bonds. The typical composition includes:

  • N-acetylglucosamine
  • Galactose
  • Fucose

Structural Characteristics

  • Linkage Type: The specific glycosidic linkages (e.g., α or β configurations) between the sugars significantly influence the biological activity and recognition properties of the trisaccharide.
  • Conformation: In solution, Lewis a adopts a closed conformation due to intramolecular hydrogen bonding, which stabilizes its structure .
Chemical Reactions Analysis

Lewis a trisaccharide participates in various chemical reactions, primarily involving:

  1. Glycosidic Bond Formation: This is crucial during its synthesis, where monosaccharides are linked through condensation reactions.
  2. Sulfation Reactions: Modifications such as sulfation can alter its biological activity and enhance binding interactions with proteins .
  3. Enzymatic Reactions: Enzymatic modifications can lead to the generation of different analogues with varied functional properties.

Reaction Conditions

  • Temperature Control: Many synthetic reactions are conducted at controlled temperatures (e.g., -78 °C for certain fucosylation steps) to optimize yields and selectivity.
  • Purification Techniques: Following synthesis, products are often purified using chromatography techniques to isolate the desired trisaccharide from by-products.
Mechanism of Action

The mechanism of action for Lewis a trisaccharide primarily revolves around its role in cellular interactions:

  1. Cell Adhesion: It acts as a ligand for selectins, which are cell adhesion molecules critical for leukocyte trafficking during immune responses.
  2. Signal Transduction: Binding interactions can trigger signaling pathways that influence cell behavior, including migration and activation.

Data on Biological Interactions

Studies have shown that variations in the structure of Lewis a can significantly impact its binding affinity to lectins and other carbohydrate-binding proteins, thus modulating immune responses .

Physical and Chemical Properties Analysis

Lewis a trisaccharide exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in water due to its polar hydroxyl groups.
  • Stability: Stability can vary based on environmental conditions (e.g., pH, temperature) and the presence of specific ions or enzymes.
  • Spectroscopic Properties: Characterization techniques such as Nuclear Magnetic Resonance spectroscopy provide insights into its structural features and purity .
Applications

Lewis a trisaccharide has several applications in scientific research and medicine:

  1. Biomarker Development: Its presence in certain cancers makes it a target for diagnostic biomarkers.
  2. Vaccine Development: As an immunogenic structure, it is explored in vaccine formulations aimed at eliciting specific immune responses.
  3. Drug Design: Understanding its interactions with receptors aids in designing therapeutics that can modulate these pathways effectively.
Structural and Functional Glycobiology of Lewis a Trisaccharide

Biosynthetic Pathways and Enzymatic Regulation of Lewis a Trisaccharide Expression

Lewis a trisaccharide (Galβ1-3[Fucα1-4]GlcNAc; Leᵃ) is synthesized through sequential enzymatic modifications of N-acetyllactosamine (LacNAc) precursors. The biosynthesis occurs in the trans-Golgi network and involves two critical glycosyltransferases:

  • β1,3-Galactosyltransferase (GALT1): Transfers galactose (Gal) from UDP-Gal to the terminal GlcNAc of LacNAc via β1,3-linkage, forming the Type 1 chain (Galβ1-3GlcNAc).
  • α1,4-Fucosyltransferase (FUT13): Attaches fucose (Fuc) to the subterminal GlcNAc via α1,4-linkage, completing Leᵃ synthesis [5].

Table 1: Key Enzymes in Lewis a Biosynthesis

EnzymeGene SymbolActionCofactor
β1,3-GalactosyltransferaseGALT1Adds β1,3-linked galactose to GlcNAcUDP-Gal
α1,4-FucosyltransferaseFUT13Adds α1,4-linked fucose to GlcNAcGDP-Fuc

Regulatory Mechanisms:

  • Tissue-Specific Expression: In Arabidopsis thaliana, Leᵃ is absent in leaves but abundant in stems and siliques, governed by spatial expression of GALT1 and FUT13 [5].
  • Substrate Competition: Lewis x (Leˣ; Galβ1-4[Fucα1-3]GlcNAc) synthesis competes for LacNAc precursors via α1,3-fucosyltransferases (e.g., FucT-III). Dominance of Type 1 chains (for Leᵃ) versus Type 2 chains (for Leˣ) determines pathway flux [4] [6].
  • Evolutionary Conservation: Leᵃ biosynthesis persists across land plants (e.g., Arabidopsis, rice) and aquatic species, though loss-of-function mutants (galt1/fut13) show no overt phenotype, suggesting functional redundancy [5].

Role in Cellular Recognition: Lectin-Mediated Interactions and Signal Transduction

Leᵃ functions as a glycan "identity tag" recognized by lectins in biological processes:

Plant-Specific Lectins:

  • JIM84 Antibody: Binds Leᵃ on cell wall biosynthetic proteins (e.g., xyloglucan endotransglucosylases, expansins) in Arabidopsis and rice. This interaction facilitates protein folding or compartmentalization but does not alter cell wall composition in mutants [5].
  • Intracellular Trafficking: Leᵃ-modified proteins are enriched in Golgi and plasma membranes, implicating the trisaccharide in vesicular sorting [5].

Mammalian Lectins:

  • Scavenger Receptor C-type Lectin (SRCL): Binds Leᵃ on endothelial cells, mediating adhesion of breast carcinoma cells (e.g., MCF-7) to activated endothelium—a step in cancer metastasis [6].
  • F-type Lectins (FTLs): Found in fish and invertebrates, FTLs recognize Leᵃ via a unique β-barrel fold and Ca²⁺-dependent mechanisms. They act as opsonins in immunity or bind sperm-egg glycans during fertilization [7].

Table 2: Lectin Families Interacting with Lewis a

Lectin FamilyExampleBinding SpecificityBiological Role
AntibodyJIM84Leᵃ on complex N-glycansGlycoprotein isolation in plants
C-typeSRCLLeᵃ/LeˣTumor-endothelial adhesion
F-typeMsFTL1 (striped bass)Fucosylated glycansPathogen opsonization

Signal Transduction:Leᵃ-mediated cell adhesion triggers:

  • Kinase Activation: Integrin clustering and focal adhesion kinase (FAK) phosphorylation in cancer cells [6].
  • MAPK/ERK Pathway: Lectin binding upregulates ERK1/2, promoting cell proliferation in carcinomas [6].

Comparative Analysis of Lewis a and Related Glycan Motifs

Structural Isomerism: Leᵃ vs. Leˣ

  • Linkage Differences: Leᵃ (Galβ1-3GlcNAc, Fucα1-4) vs. Leˣ (Galβ1-4GlcNAc, Fucα1-3). This minor linkage variation drastically alters 3D conformation: Leᵃ adopts an "open" topology, while Leˣ forms a "closed" fold [3] [4].
  • Protein Recognition: Leˣ binds selectins (e.g., E-selectin) during leukocyte trafficking, whereas Leᵃ interacts with SRCL and FTLs. Bacterial toxins (e.g., Helicobacter pylori) exploit both motifs for host adhesion [4] [6].

Sialylated Variants:

  • Sialyl-Lewis a (sLeᵃ): Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc. Overexpressed in gastrointestinal cancers, it serves as an E-selectin ligand for metastasis.
  • Sialyl-Lewis x (sLeˣ): Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc. Critical for leukocyte rolling and hematopoietic stem cell homing [6].

Table 3: Properties of Lewis Glycan Motifs

PropertyLewis aLewis xSialyl-Lewis aSialyl-Lewis x
StructureGalβ1-3(Fucα1-4)GlcNAcGalβ1-4(Fucα1-3)GlcNAcNeu5Acα2-3Galβ1-3(Fucα1-4)GlcNAcNeu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc
Tissue ExpressionPlants: stems, siliques; Mammals: carcinomasEmbryonic stem cells, granulocytesGI tract carcinomasActivated leukocytes
Key ReceptorsSRCL, FTLs, JIM84Selectins, DC-SIGNE-selectinE/P-selectins
Biological RolesCell wall biosynthesis (plants); tumor adhesion (mammals)Stem cell marker; leukocyte traffickingCancer metastasisInflammation; stem cell homing

Evolutionary Divergence:

  • Plants: Leᵃ is the sole outer-chain elongation of complex N-glycans, conserved from mosses to angiosperms [5].
  • Mammals: Leˣ dominates in embryonic tissues (as SSEA-1), while Leᵃ/sLeᵃ arise in carcinomas via fut3 upregulation [4] [6].

Properties

Product Name

Lewis a Trisaccharide

IUPAC Name

N-[(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C20H35NO15

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C20H35NO15/c1-5-10(25)12(27)14(29)19(32-5)35-16-8(4-23)33-18(31)9(21-6(2)24)17(16)36-20-15(30)13(28)11(26)7(3-22)34-20/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17+,18?,19-,20-/m0/s1

InChI Key

CFDVGUXRLQWLJX-QGTNPELVSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O

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